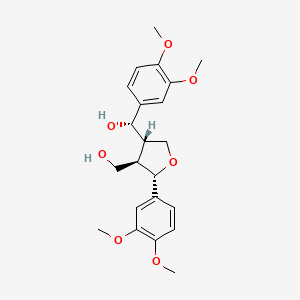
(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid
Descripción general
Descripción
Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an alkyl or aryl group). They are known for their ability to form stable five-membered cyclic esters with 1,2-diols . Boronic acids are widely used in organic synthesis and medicinal chemistry due to their unique chemical properties .
Molecular Structure Analysis
Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral . They react with 1,2-diols by generating a stable cyclic ester .Chemical Reactions Analysis
Boronic acids are commonly used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, followed by a coupling reaction with an organic halide .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
(a) Introduction: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions and compatibility with various functional groups. The success of SM coupling relies on organoboron reagents, which play a crucial role in transmetalation during the reaction .
(b) Boron Reagents for SM Coupling: Several classes of boron reagents have been developed for SM coupling. These reagents exhibit distinct properties tailored for specific coupling conditions. The seven main classes include:
© Mechanisms and Applications: Understanding the mechanisms of transmetalation is crucial. Boron reagents facilitate the transfer of nucleophilic organic groups to palladium, leading to the formation of new C–C bonds. Researchers have harnessed these reagents for diverse applications, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Fluorescent Sensors
- Glucose Sensing : Boronic acid-based sensors selectively detect glucose. Multiple boronic acid groups enhance specificity .
- Fluorescent Sensors : Researchers have designed fluorescent sensors by combining boronic acid with various fluorophores. These sensors detect analytes such as catechol, dopamine, and amino-derivatives .
- Complexity of Saccharides : The challenge lies in the complexity of saccharides, but efforts continue to develop selective sensors for biomedical applications .
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, is known to inhibit succinate dehydrogenase (sdhi) . Succinate dehydrogenase is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production .
Mode of Action
This inhibition disrupts the energy production in cells, leading to cell death .
Biochemical Pathways
The inhibition of succinate dehydrogenase affects the citric acid cycle and the electron transport chain, two fundamental biochemical pathways for energy production . The downstream effects include a decrease in ATP production, leading to energy depletion in the cells .
Result of Action
Based on the action of the related compound, we can infer that the inhibition of succinate dehydrogenase would lead to energy depletion in the cells, ultimately causing cell death .
Safety and Hazards
Direcciones Futuras
Boronic acids continue to be a topic of interest in various fields of research. For example, they are being explored for use in non-enzymatic sensors for glucose monitoring applications . Additionally, new methods and reagents for the synthesis and application of boronic acids are continually being developed .
Propiedades
IUPAC Name |
[1-(difluoromethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF2N2O2/c6-4(7)9-2-3(1-8-9)5(10)11/h1-2,4,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXFJNMDWKLYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736663 | |
| Record name | [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(Difluoromethyl)-1H-pyrazol-4-yl)boronic acid | |
CAS RN |
1312693-57-4 | |
| Record name | [1-(Difluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30736663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027440.png)
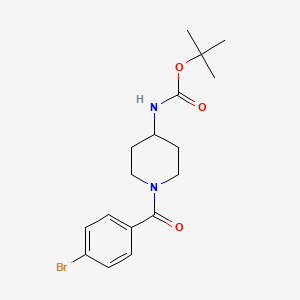
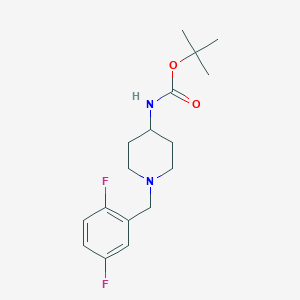
![tert-Butyl [1-(pentan-3-yl)piperidin-4-yl]methylcarbamate](/img/structure/B3027444.png)
![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)
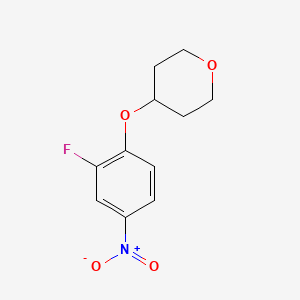

![2-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027449.png)
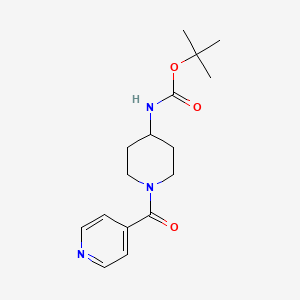

![tert-Butyl [(1-pivaloylpiperidin-4-yl)methyl]carbamate](/img/structure/B3027455.png)
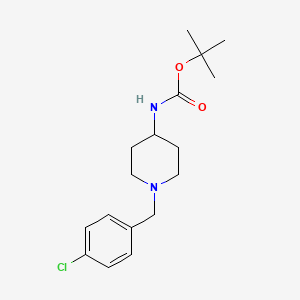
![Acetic acid (4S)-4-[(3aR)-2-oxo-3-methylene-4alpha-acetoxy-6-methyl-2,3,3aalpha,4,7,7aalpha-hexahydrobenzofuran-5-yl]pentyl ester](/img/structure/B3027459.png)
